molecular formula C18H28ClNO3 B5265330 Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5265330
M. Wt: 341.9 g/mol
InChI Key: XYKCZSJGJAUDJM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a 2-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-methylphenoxy)propylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-[3-(2-methoxyphenoxy)propyl]piperidine-3-carboxylate;hydrochloride: Similar structure but with a methoxy group instead of a methyl group, leading to different chemical and biological properties.

    Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride: Contains a chlorine substituent, which can significantly alter its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-3-21-18(20)16-9-6-11-19(14-16)12-7-13-22-17-10-5-4-8-15(17)2;/h4-5,8,10,16H,3,6-7,9,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCZSJGJAUDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC=C2C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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